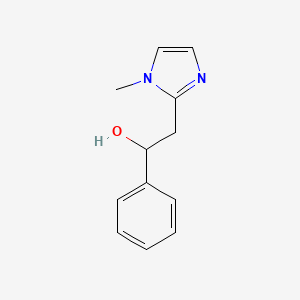
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol is a chemical compound that has attracted the attention of many researchers due to its unique properties. This compound is used in various scientific research applications, including drug discovery, pharmacology, and neuroscience. In
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol involves its binding to the GABA-A receptor. This binding results in an increase in the activity of the receptor, which leads to the inhibition of neuronal activity. This inhibition results in a decrease in anxiety, an increase in sleep, and a reduction in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol are mainly related to its binding to the GABA-A receptor. This binding results in an increase in the activity of the receptor, which leads to the inhibition of neuronal activity. This inhibition results in a decrease in anxiety, an increase in sleep, and a reduction in seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol in lab experiments is its high affinity for GABA-A receptors. This property makes it an ideal compound for studying the mechanism of action of GABA-A receptors and for developing new drugs that target these receptors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to use in some experimental procedures.
Direcciones Futuras
There are several future directions for the research on 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol. One of the future directions is the development of new drugs that target GABA-A receptors using this compound as a lead compound. Another future direction is the study of the structure-activity relationship of this compound and its analogs to identify compounds with improved properties. Additionally, the use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia, could also be explored.
Conclusion:
In conclusion, 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol is a unique chemical compound that has attracted the attention of many researchers due to its potential use in drug discovery and neuroscience. This compound has a high affinity for GABA-A receptors, which makes it an ideal compound for studying the mechanism of action of these receptors and for developing new drugs that target them. The future directions for the research on this compound are promising, and it is expected that this compound will continue to be an important tool in scientific research.
Métodos De Síntesis
The synthesis of 2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol involves the reaction between 1-methyl-1H-imidazole-2-carbaldehyde and phenylacetaldehyde in the presence of sodium borohydride. This reaction results in the formation of the desired compound with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol has been extensively studied for its potential use in drug discovery. This compound has been shown to have a high affinity for GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. Therefore, this compound has been investigated as a potential treatment for anxiety disorders, insomnia, and epilepsy.
Propiedades
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPULVSXKKANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-imidazol-2-YL)-1-phenylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

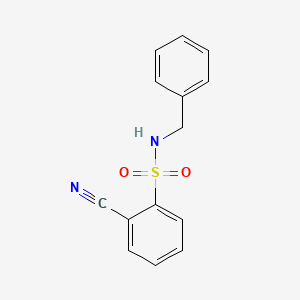

![3-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B7441015.png)

![methyl 2-[[(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7441021.png)
![methyl 2-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B7441028.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
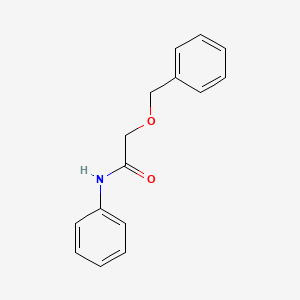
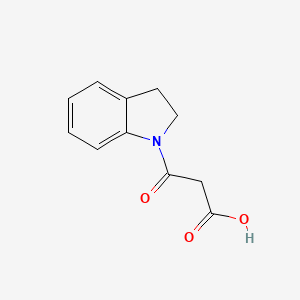
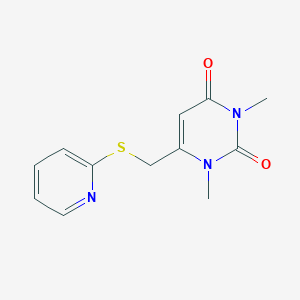
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)
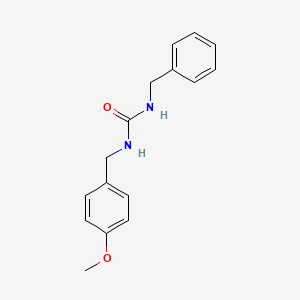

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)